molecular formula C9H11NO3S B2536704 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid CAS No. 2059993-28-9

3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid

Cat. No.: B2536704
CAS No.: 2059993-28-9
M. Wt: 213.25
InChI Key: NDOGCOFSQDGCLS-UHFFFAOYSA-N
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Description

3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is a chemical compound with the molecular formula C9H11NO3S It is known for its unique structure, which includes a benzoic acid moiety linked to a dimethyl(oxo)-lambda6-sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid typically involves the reaction of 3-aminobenzoic acid with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial methods may also incorporate additional purification steps to remove impurities and achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro compounds under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved in its mechanism of action are studied to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]sulfamoyl}benzoic acid
  • 3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid derivatives

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of a benzoic acid moiety with a dimethyl(oxo)-lambda6-sulfanylidene group sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-14(2,13)10-8-5-3-4-7(6-8)9(11)12/h3-6H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOGCOFSQDGCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=NC1=CC=CC(=C1)C(=O)O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059993-28-9
Record name 3-[[oxo(dimethyl)persulfuranylidene]amino]benzoic acid
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